1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one 1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one
Brand Name: Vulcanchem
CAS No.: 608503-42-0
VCID: VC11794919
InChI: InChI=1S/C25H30N2O4/c1-16(2)17-9-11-18(12-10-17)22-21(23(28)19-7-6-8-20(15-19)31-5)24(29)25(30)27(22)14-13-26(3)4/h6-12,15-16,22,28H,13-14H2,1-5H3/b23-21+
SMILES: CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC(=CC=C3)OC)O)C(=O)C(=O)N2CCN(C)C
Molecular Formula: C25H30N2O4
Molecular Weight: 422.5 g/mol

1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one

CAS No.: 608503-42-0

Cat. No.: VC11794919

Molecular Formula: C25H30N2O4

Molecular Weight: 422.5 g/mol

* For research use only. Not for human or veterinary use.

1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one - 608503-42-0

Specification

CAS No. 608503-42-0
Molecular Formula C25H30N2O4
Molecular Weight 422.5 g/mol
IUPAC Name (4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione
Standard InChI InChI=1S/C25H30N2O4/c1-16(2)17-9-11-18(12-10-17)22-21(23(28)19-7-6-8-20(15-19)31-5)24(29)25(30)27(22)14-13-26(3)4/h6-12,15-16,22,28H,13-14H2,1-5H3/b23-21+
Standard InChI Key XTYPAODAJHKMBR-XTQSDGFTSA-N
Isomeric SMILES CC(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC(=CC=C3)OC)\O)/C(=O)C(=O)N2CCN(C)C
SMILES CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC(=CC=C3)OC)O)C(=O)C(=O)N2CCN(C)C
Canonical SMILES CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC(=CC=C3)OC)O)C(=O)C(=O)N2CCN(C)C

Introduction

Structural Characteristics and Nomenclature

The compound belongs to the 1,5-dihydro-pyrrol-2-one family, characterized by a five-membered lactam ring with ketone and hydroxyl functional groups. Its IUPAC name reflects the following substituents:

  • N1 position: A 2-(dimethylamino)ethyl group, introducing both basicity and hydrogen-bonding potential.

  • C3 position: A hydroxyl group critical for hydrogen-bond interactions.

  • C4 position: A 3-methoxybenzoyl moiety, contributing aromatic and electron-donating properties.

  • C5 position: A 4-isopropylphenyl group, enhancing hydrophobic interactions.

This configuration aligns with derivatives explored for inhibiting the annexin A2–S100A10 protein interaction, a target implicated in cancer metastasis and angiogenesis .

Synthetic Methodology

The synthesis of pyrrol-2-one derivatives typically follows a two-step protocol involving Claisen condensation and multicomponent coupling reactions .

Claisen Condensation

Aryl methyl ketones (e.g., 4-isopropylacetophenone) react with dimethyl oxalate under basic conditions to form substituted methyl pyruvates. For example, microwave-assisted condensation using 2 M MeONa in MeOH at 30°C for 5 minutes yields sodium enolate intermediates, which are acidified to isolate pyruvate precursors .

Three-Component Coupling

Pyruvates, aldehydes (e.g., 3-methoxybenzaldehyde), and amines (e.g., 2-(dimethylamino)ethylamine) undergo a one-pot reaction to assemble the pyrrol-2-one core. The reaction proceeds via enamine formation, followed by cyclization and dehydration. Optimized conditions (1,4-dioxane, room temperature, 12–24 hours) yield the target compound with moderate to high purity .

Example Synthesis:

Reaction of methyl pyruvate 12b (2.0 mmol) with 2-(dimethylamino)ethylamine (2.5 mmol) and 3-methoxybenzaldehyde (2.5 mmol) in 1,4-dioxane afforded the title compound as a white powder after recrystallization (43% yield, m.p. 249–251°C) .

Key SAR insights are derived from analogues in Table 2 of the cited study , which evaluated inhibitory activity against annexin A2–S100A10.

C5 Aryl Substituents

  • 4-Isopropylphenyl: Optimal hydrophobicity and steric bulk (IC50 = 14 μM) .

  • 3-Isopropylphenyl: Equipotent to para-isomer (IC50 = 11 μM), suggesting tolerance for meta substitution .

  • Naphthyl/Chloro Derivatives: 2-Naphthyl (14) and 3,5-dichlorophenyl (30) groups retained activity (IC50 = 128 μM and 7 μM, respectively), highlighting the importance of aromatic π-stacking .

C4 Aroyl Groups

  • 3-Methoxybenzoyl: Electron-donating methoxy groups improve solubility without compromising affinity, as seen in analogues like 23 (IC50 = 9 μM) .

  • 4-Methylbenzoyl: Baseline substituent in lead compounds (e.g., 1a, IC50 = 14 μM) .

Pharmacological Activity

Annexin A2–S100A10 Inhibition

The compound’s core scaffold disrupts the annexin A2–S100A10 interaction, a key mediator of plasminogen activation and extracellular matrix degradation. In vitro assays demonstrate dose-dependent inhibition (pIC50 = 4.85–5.41), with trifluoromethyl derivatives (e.g., 27) showing superior potency (IC50 = 4 μM) .

Selectivity Profiling

Counterscreen assays against unrelated targets (e.g., proteases) revealed minimal off-target effects, with >90% signal retention at 50 μM for most analogues .

Future Directions

  • In Vivo Efficacy Studies: Evaluate pharmacokinetics and antitumor activity in xenograft models.

  • Derivatization: Explore fluorinated or prodrug variants to enhance bioavailability.

  • Target Validation: Confirm mechanism via CRISPR knockout models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator